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Compound of Interest

Compound Name: 6-Chloro-4-fluoro-1H-indole

Cat. No.: B1592884

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-1H-
indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-fluoro-1H-indole is a halogenated indole derivative of significant interest in
medicinal chemistry and materials science. The strategic placement of chloro and fluoro
substituents on the indole scaffold can profoundly influence its electronic properties,
lipophilicity, metabolic stability, and binding interactions with biological targets. This guide
provides a comprehensive overview of the known and predicted physicochemical properties of
6-Chloro-4-fluoro-1H-indole, offering a foundational resource for researchers engaged in its
synthesis, characterization, and application. The narrative integrates theoretical principles with
practical experimental considerations, reflecting a commitment to scientific integrity and
actionable insights.

Molecular Identity and Structure

The unique arrangement of atoms in 6-Chloro-4-fluoro-1H-indole dictates its fundamental
chemical and physical behaviors. Understanding its structure is the first step in predicting its
reactivity and potential applications.

e Chemical Name: 6-Chloro-4-fluoro-1H-indole
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o CAS Number: 885520-88-7[1][2][3][4][5]

e Molecular Formula: CsHsCIFN[1][3][6][7]

e Molecular Weight: 169.58 g/mol [1][6]

« SMILES: FC1=CC(Cl)=CC2=C1C=CN2[3][8][9]

e InChl Key: AXUAWQLKXCWJDV-UHFFFAOY SA-NI[6]

The indole core is a bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole
ring. The electronic nature of the indole ring system, coupled with the electron-withdrawing
effects of the chlorine and fluorine atoms at positions 6 and 4 respectively, creates a molecule
with distinct electronic and steric properties that are critical for its interaction with biological
systems and its utility in organic synthesis.

Physicochemical Properties: A Tabulated Summary

Quantitative data provides a clear and concise understanding of a compound's behavior. The
following table summarizes the key physicochemical properties of 6-Chloro-4-fluoro-1H-
indole. It is important to note that while some data is available from commercial suppliers,
other parameters are predicted or inferred from related structures due to a lack of published
experimental data for this specific isomer.

Property Value Source/Comment
Physical State Solid [6]

Boiling Point 289.5 + 20.0 °C at 760 mmHg [1]

Purity Typically 297% [11[31[8]

Note: Experimental data for properties such as melting point, solubility, pKa, and logP for 6-
Chloro-4-fluoro-1H-indole are not readily available in the public domain. The values for
related isomers, such as 6-chloro-7-fluoro-1H-indole (Melting Point: 42 °C; Predicted pKa:
14.65 £ 0.30), should be used with caution as positional isomerism can significantly alter these
properties.[10]
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Spectroscopic and Analytical Characterization

The unambiguous identification of 6-Chloro-4-fluoro-1H-indole relies on a combination of
spectroscopic techniques. While specific spectra for this compound are often proprietary, this
section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 6-Chloro-4-fluoro-1H-indole, both *H and 13C NMR would provide critical
information.

e 1H NMR: The proton NMR spectrum would be expected to show distinct signals for the
aromatic protons on the indole ring system. The chemical shifts and coupling constants
would be influenced by the positions of the chloro and fluoro substituents.

e 13C NMR: The carbon NMR spectrum would reveal the number of unique carbon
environments. The carbons directly attached to the halogen atoms would exhibit
characteristic chemical shifts.

» 1F NMR: This technique is essential for confirming the presence and environment of the
fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues about its structure.

o Expected Molecular lon Peak: For 6-Chloro-4-fluoro-1H-indole (CsHsCIFN), the mass
spectrum should show a molecular ion peak (M*) at m/z 169.58. The isotopic pattern of
chlorine (3*Cl and 3’Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Chloro-4-fluoro-1H-indole would be expected to show characteristic absorption
bands for:
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e N-H stretching: A peak in the region of 3200-3500 cm~? corresponding to the pyrrole N-H
bond.

o C-H aromatic stretching: Peaks typically found around 3000-3100 cm~1.
e C=C aromatic stretching: Absorptions in the 1400-1600 cm~1 region.

e C-F and C-Cl stretching: These would appear in the fingerprint region, typically below 1400
cm~L,

Experimental Protocols for Physicochemical

Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following
outlines the methodologies for determining key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

Step-by-Step Protocol for Melting Point Determination

» Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
¢ Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
e Heating: The sample is heated at a slow, controlled rate.

o Observation: The temperature at which the solid begins to melt and the temperature at which
it becomes completely liquid are recorded as the melting range. A narrow melting range is
indicative of high purity.

Step-by-Step Protocol for Solubility Determination

e Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO,
dichloromethane) are chosen.
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o Sample Addition: A known mass of 6-Chloro-4-fluoro-1H-indole is added to a known
volume of each solvent.

o Equilibration: The mixtures are agitated (e.g., shaken or stirred) at a constant temperature
until equilibrium is reached.

e Analysis: The concentration of the dissolved compound in the supernatant is determined,
typically by UV-Vis spectroscopy or HPLC.

Reactivity and Stability

The reactivity of 6-Chloro-4-fluoro-1H-indole is governed by the indole nucleus and the
influence of the halogen substituents.

o Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack,
primarily at the C3 position. The electron-withdrawing nature of the halogens may deactivate
the ring towards this type of reaction compared to unsubstituted indole.

» N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a strong
base, allowing for N-alkylation or N-acylation reactions.

» Stability: Halogenated aromatic compounds are generally stable under normal laboratory
conditions. However, they may be sensitive to light and strong oxidizing or reducing agents.
Stability studies under various conditions (e.g., temperature, pH, light exposure) are crucial
for drug development.

Biological and Toxicological Considerations

While specific biological activity data for 6-Chloro-4-fluoro-1H-indole is not widely published,
the indole scaffold is a well-known "privileged structure” in medicinal chemistry, appearing in a
multitude of bioactive compounds.

» Potential Applications: Derivatives of indole are known to exhibit a wide range of biological
activities, including anticancer, antiviral, and antimicrobial properties.[11][12] The introduction
of chloro and fluoro groups can enhance these activities or modulate the pharmacokinetic
profile of the molecule.[13]
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» Toxicology: No specific toxicological data for 6-Chloro-4-fluoro-1H-indole is readily
available. However, as with any novel chemical entity, it should be handled with appropriate
safety precautions. General toxicological profiles of fluoro-organic compounds suggest that
their biological effects can be highly structure-dependent.[14]

Conclusion

6-Chloro-4-fluoro-1H-indole represents a valuable building block for the synthesis of novel
compounds with potential applications in drug discovery and materials science. This guide has
provided a comprehensive overview of its physicochemical properties, analytical
characterization, and potential reactivity. While there are gaps in the publicly available
experimental data for this specific isomer, the information presented herein, drawn from reliable
sources and established chemical principles, serves as a critical resource for researchers. The
experimental protocols and theoretical considerations outlined are intended to empower
scientists to confidently work with and further investigate this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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